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molecular formula C11H11NOS B1643186 4-Cyano-4-(thien-2-yl)cyclohexanone

4-Cyano-4-(thien-2-yl)cyclohexanone

Cat. No. B1643186
M. Wt: 205.28 g/mol
InChI Key: ALRLCKXXSWRJQO-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

A mixture of 8.0 g. (0.0304 mole) of 4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone in 200 ml. acetic acid and 100 ml. 10% aqueous sulfuric acid is heated on the steam bath with mechanical stirring for 24 hours. The mixture is then allowed to cool, diluted with water and extracted thoroughly with benzene. The organic layer is washed in turn with water, aqueous sodium bicarbonate and brine and taken to dryness. The residual solid is recrystallized from methylene chloride:Skellysolve B to afford 4.10 g. (66% yield) of 4-(2-thienyl)-4-cyanocyclohexanone, m.p. 117.5°-119° C.
Name
4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone
Quantity
0.0304 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:17]#[N:18])[CH2:11][CH2:10][C:9](=[O:12])[CH:8](C(OC)=O)[CH2:7]1.C(O)(=O)C.S(=O)(=O)(O)O>O>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([C:17]#[N:18])[CH2:7][CH2:8][C:9](=[O:12])[CH2:10][CH2:11]1

Inputs

Step One
Name
4-(2-thienyl)-4-cyano-2-carbomethoxycyclohexanone
Quantity
0.0304 mol
Type
reactant
Smiles
S1C(=CC=C1)C1(CC(C(CC1)=O)C(=O)OC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8.0 g
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
extracted thoroughly with benzene
WASH
Type
WASH
Details
The organic layer is washed in turn with water, aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
The residual solid is recrystallized from methylene chloride
CUSTOM
Type
CUSTOM
Details
Skellysolve B to afford 4.10 g

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S1C(=CC=C1)C1(CCC(CC1)=O)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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